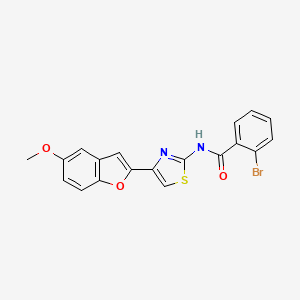
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a phenyl ring . This compound is likely to be synthesized for specific applications in fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, the core structure in this compound, has been a subject of extensive research . The most popular method for synthesizing 1,2,3-triazoles is the azide-alkyne Huisgen cycloaddition, also known as "click chemistry" . This reaction involves a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This method is efficient and selective, and it avoids side reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is known to have considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The cyclopropyl group, azetidine ring, and phenyl ring attached to the triazole ring would add further complexity to the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The 1,2,3-triazole ring is known to have high chemical stability, a strong dipole moment, and the ability to form hydrogen bonds . These properties could influence the solubility, stability, and reactivity of the compound .科学的研究の応用
Anticancer Activity
The triazole ring system has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic properties. The presence of the cyclopropyl group and the methoxypyrrolidine moiety may contribute to its activity against cancer cells .
Antioxidant Properties
Imidazole-containing compounds often exhibit antioxidant activity. While specific studies on this particular compound are limited, its structural features suggest that it could serve as an antioxidant. Further research is needed to explore its radical-scavenging abilities .
Antimicrobial Effects
Imidazole derivatives have demonstrated antimicrobial properties. Although direct studies on this specific compound are scarce, its triazole and pyrrolidine components may contribute to antibacterial and antifungal effects. Investigating its potential as an antimicrobial agent is warranted .
Anti-Inflammatory Potential
The imidazole core has been associated with anti-inflammatory properties. Considering the presence of both imidazole and cyclopropyl moieties, this compound might modulate inflammatory responses. However, targeted investigations are necessary to confirm its anti-inflammatory effects .
Antiviral Applications
Imidazole-based compounds have shown promise as antiviral agents. While no direct studies exist for this specific compound, its structural features suggest potential antiviral activity. Researchers should explore its effectiveness against specific viral strains .
Antidiabetic Properties
Given the diverse pharmacological activities of imidazole derivatives, investigating their potential in managing diabetes is essential. The presence of the triazole ring and the methoxypyrrolidine group may contribute to antidiabetic effects. Further studies are needed to validate this hypothesis .
Other Applications
Beyond the mentioned fields, this compound’s unique structure opens up possibilities in various areas, including drug development, enzyme inhibition, and ligand design. Researchers should explore its interactions with specific biological targets .
作用機序
Target of Action
The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone, is a derivative of 1H-1,2,3-triazole . Triazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Triazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and their high lipophilicity . These interactions can lead to various changes in the biological system, such as inhibition of enzymes or modulation of receptors.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Triazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilicity . The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is used.
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
The future directions for research involving this compound could include further exploration of its potential applications in various fields. Given the wide range of applications of 1,2,3-triazoles, this compound could be of interest in areas such as drug discovery, materials science, and chemical biology . Further studies could also explore the synthesis of related compounds and the development of new synthetic methods .
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-8-9-23(12-18)16-6-4-15(5-7-16)20(26)24-10-17(11-24)25-13-19(21-22-25)14-2-3-14/h4-7,13-14,17-18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHILWUAXHDEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)
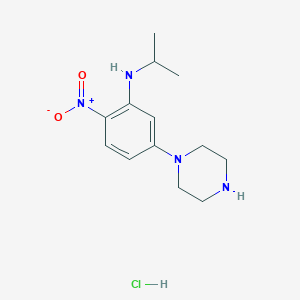
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
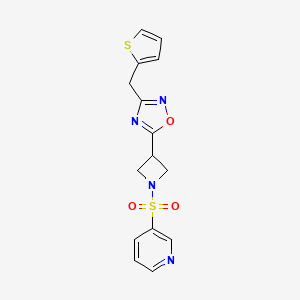
![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)
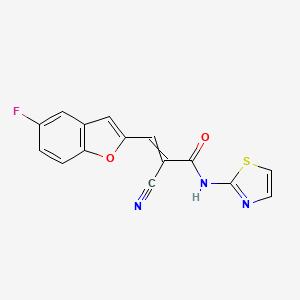
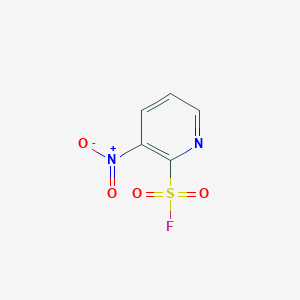
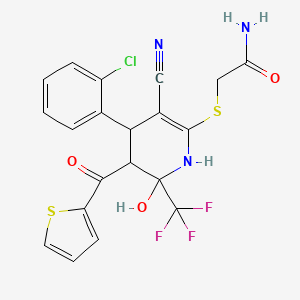
![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)
![1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2773811.png)
![ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2773812.png)
